molecular formula C26H27ClN2O4S B8420881 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- CAS No. 133276-69-4

3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)-

Cat. No.: B8420881
CAS No.: 133276-69-4
M. Wt: 499.0 g/mol
InChI Key: KHQGMOWRIINCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- is a useful research compound. Its molecular formula is C26H27ClN2O4S and its molecular weight is 499.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinehexanoic acid, epsilon-(2-(((4-chlorophenyl)sulfonyl)amino)-2,3-dihydro-1H-inden-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133276-69-4

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

6-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]-6-pyridin-3-ylhexanoic acid

InChI

InChI=1S/C26H27ClN2O4S/c27-22-9-11-24(12-10-22)34(32,33)29-23-15-18-7-8-19(14-21(18)16-23)25(5-1-2-6-26(30)31)20-4-3-13-28-17-20/h3-4,7-14,17,23,25,29H,1-2,5-6,15-16H2,(H,30,31)

InChI Key

KHQGMOWRIINCEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)C(CCCCC(=O)O)C3=CN=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g of 6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid are dissolved in 50 ml of 0.3N sodium hydroxide solution and hydrogenated with 1 g of palladium/charcoal at 40° C. and 3.5 bar for 12 hours. The catalyst is then removed by suction filtering and the filtrate is adjusted to pH 4 to 5. The product precipitated is separated off and taken up in chloroform. The organic extract is washed with water, dried and evaporated down. Then the mixture is chromatographed over a silica gel column using the eluant ethylene chloride/ethyl acetate/glacial acetic acid (70:30:2). The third fraction contains the desired product.
Name
6-(2-(4-chlorobenzenesulphonylamino)indan-5-yl)-6-(3-pyridyl)hex-5-enoic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.